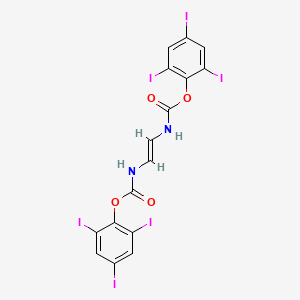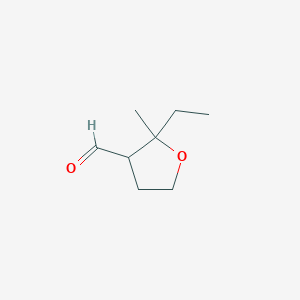
2-Ethyl-2-methyloxolane-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-methyloxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxolane-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-oxolane with ethylmagnesium bromide, followed by oxidation with an appropriate oxidizing agent such as pyridinium chlorochromate (PCC). The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the reaction, and continuous flow reactors are employed to maintain optimal reaction conditions. This method ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-Ethyl-2-methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethyl-2-methyloxolane-3-carboxylic acid.
Reduction: 2-Ethyl-2-methyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-2-methyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in multicomponent reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-Ethyl-2-methyloxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.
相似化合物的比较
Similar Compounds
2-Methyloxolane: A similar compound with one less ethyl group, used as a solvent and in organic synthesis.
2-Methyltetrahydrofuran: Another related compound, known for its use as a green solvent in chemical reactions.
Uniqueness
2-Ethyl-2-methyloxolane-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an oxolane ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
属性
CAS 编号 |
75370-68-2 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
2-ethyl-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-3-8(2)7(6-9)4-5-10-8/h6-7H,3-5H2,1-2H3 |
InChI 键 |
RVZPJOQQCNTIER-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(CCO1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


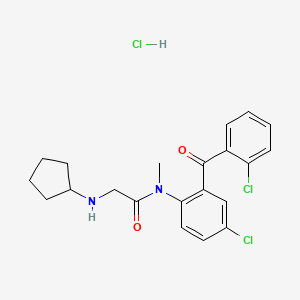
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)

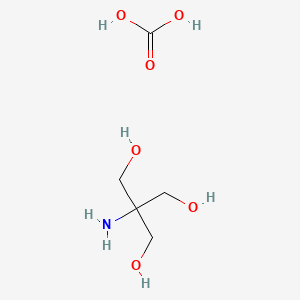
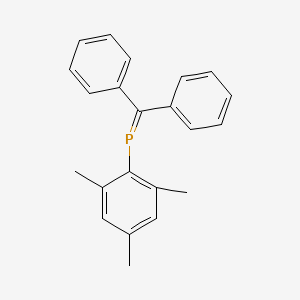
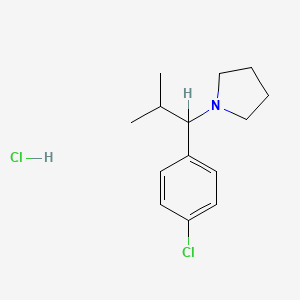

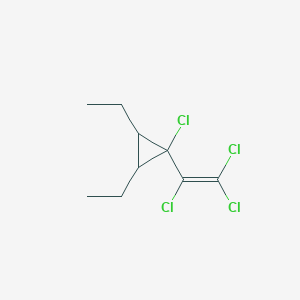

![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)


